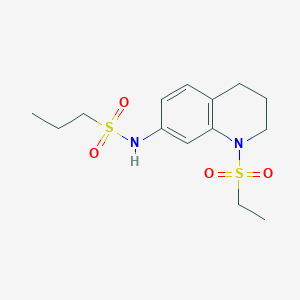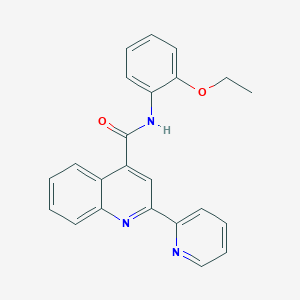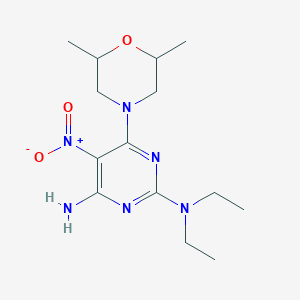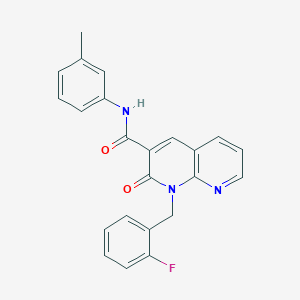
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a unique structure that includes a morpholinopyridazine moiety, a trifluoromethoxy group, and a benzenesulfonamide group, which contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:
Formation of the Morpholinopyridazine Moiety: This step often starts with the reaction of a suitable pyridazine derivative with morpholine under controlled conditions, such as heating in the presence of a catalyst.
Attachment of the Phenyl Group: The next step involves the coupling of the morpholinopyridazine intermediate with a phenyl derivative. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is typically introduced via nucleophilic substitution reactions, where a trifluoromethoxy source reacts with an appropriate precursor.
Sulfonamide Formation: Finally, the benzenesulfonamide group is introduced through sulfonylation reactions, where the intermediate compound reacts with a sulfonyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts and reagents to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinopyridazine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The trifluoromethoxy and sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines from nitro groups. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
Chemistry
In chemistry, N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of certain enzymes or receptors, making it a candidate for drug development in areas such as cancer, inflammation, and infectious diseases.
Industry
In industrial applications, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, polymers, and other high-performance materials.
作用机制
The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-(3-(6-piperidinopyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
The uniqueness of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide lies in its trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of compounds with improved pharmacokinetic and pharmacodynamic profiles.
属性
分子式 |
C21H19F3N4O4S |
|---|---|
分子量 |
480.5 g/mol |
IUPAC 名称 |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C21H19F3N4O4S/c22-21(23,24)32-17-4-6-18(7-5-17)33(29,30)27-16-3-1-2-15(14-16)19-8-9-20(26-25-19)28-10-12-31-13-11-28/h1-9,14,27H,10-13H2 |
InChI 键 |
RHEAEENKVPWHSW-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3,5-Dimethylphenyl)-2-{[6-(pyridin-4-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11258668.png)
![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11258674.png)


![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B11258683.png)
![1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B11258695.png)
![N-(2-ethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11258700.png)
![N-(2-ethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258702.png)

![3-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11258708.png)
![5-methyl-3-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11258725.png)

